JAK Inhibitory Potency of Cyclohexyl Azetidine Scaffold vs. Phenylsulfonyl Azetidine Scaffold
The cyclohexylsulfonyl azetidine scaffold, as disclosed in Incyte patent US9359358, represents a distinct JAK inhibitor chemotype. In patent-internal structure-activity relationship (SAR) tables, cyclohexyl azetidine derivatives with sulfonyl substitution demonstrate JAK1 inhibitory IC50 values in the nanomolar range (<100 nM) in recombinant enzyme assays [1]. By class-level inference, the cyclohexylsulfonyl substituent of CAS 1797691-19-0 is expected to confer higher lipophilicity (clogP) and altered hydrogen-bond acceptor geometry compared to the phenylsulfonyl analog 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, which bears an aromatic sulfonyl group . Direct head-to-head comparative biochemical data between these two specific compounds has not been published in the public domain; the differentiation claim is based on class-level SAR trends established within the patent family.
| Evidence Dimension | JAK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Expected <100 nM based on patent SAR for cyclohexyl azetidine sulfonyl derivatives [1] |
| Comparator Or Baseline | Phenylsulfonyl analog (1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one): no public IC50 data available |
| Quantified Difference | Not quantifiable due to absence of direct comparative data |
| Conditions | Recombinant JAK1 enzyme assay (patent-internal conditions, not publicly detailed) |
Why This Matters
For procurement decisions, the cyclohexylsulfonyl group is the key structural differentiator within the Incyte JAK inhibitor patent family; selecting a phenylsulfonyl analog without confirmatory data risks entering a different SAR space.
- [1] Rodgers JD, Arvanitis AG, Incyte Holdings Corporation. Cyclohexyl azetidine derivatives as JAK inhibitors. United States Patent US9359358. Published June 7, 2016. Examples and SAR tables. View Source
